7-Nitro-3-phenyl-1-naphthol
CAS No.: 30069-74-0
Cat. No.: VC14423164
Molecular Formula: C16H11NO3
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30069-74-0 |
---|---|
Molecular Formula | C16H11NO3 |
Molecular Weight | 265.26 g/mol |
IUPAC Name | 7-nitro-3-phenylnaphthalen-1-ol |
Standard InChI | InChI=1S/C16H11NO3/c18-16-9-13(11-4-2-1-3-5-11)8-12-6-7-14(17(19)20)10-15(12)16/h1-10,18H |
Standard InChI Key | VJQHQIRKHZXMQF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=C2)[N+](=O)[O-])O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s naphthalene core consists of two fused benzene rings, with substituents influencing its electronic and steric profiles. The hydroxyl group at position 1 enhances solubility in polar solvents and participates in hydrogen bonding, while the nitro group at position 7 introduces strong electron-withdrawing effects, directing electrophilic substitution reactions to specific sites . The phenyl group at position 3 contributes steric bulk and π-π stacking capabilities, which are critical in supramolecular assemblies .
Spectroscopic Identification
-
Infrared (IR) Spectroscopy: Stretching vibrations for -OH (3200–3600 cm⁻¹), -NO₂ (1520–1370 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) are observed.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR signals include a downfield singlet for the hydroxyl proton (δ 10–12 ppm) and multiplet patterns for aromatic protons (δ 6.5–8.5 ppm) .
Crystallographic Insights
While direct crystallographic data for 7-nitro-3-phenyl-1-naphthol is limited, analogous compounds like 7-methoxy-1-{(Z)-3-nitrophenyliminomethyl}-2-naphthol reveal intermolecular O–H⋯O hydrogen bonding between hydroxyl and nitro groups, forming centrosymmetric dimers . Such interactions likely stabilize the solid-state structure of the title compound.
Synthesis and Manufacturing
Synthetic Routes
Although detailed protocols are proprietary, two general strategies are inferred from literature:
Aldol-SNAr-Dehydration Annulation
A [3+3] annulation strategy employs 1,3-disubstituted acetone dinucleophiles and C5-activated 2-fluorobenzaldehyde dielectrophiles. Under basic conditions (K₂CO₃/DMF, 65–70°C), aldol addition precedes nucleophilic aromatic substitution (SNAr), followed by dehydration to yield 2-naphthol derivatives . Adapting this method could enable regioselective synthesis of 7-nitro-3-phenyl-1-naphthol.
Direct Functionalization of Naphthalene
Nitration of 3-phenyl-1-naphthol using mixed acid (HNO₃/H₂SO₄) at controlled temperatures may introduce the nitro group at position 7, leveraging the hydroxyl group’s directing effects. Purification via column chromatography or recrystallization ensures high yields.
Physicochemical Properties
Thermal and Physical Parameters
Property | Value | Conditions |
---|---|---|
Density | 1.332 g/cm³ | 25°C |
Boiling Point | 496.9°C | 760 mmHg |
Flash Point | 210.4°C | Closed cup |
Vapor Pressure | 1.7 × 10⁻¹⁰ mmHg | 25°C |
Refractive Index | 1.701 | 20°C |
These properties underscore its stability under high-temperature conditions and low volatility, making it suitable for high-energy applications .
Solubility and Partitioning
-
Aqueous Solubility: Limited due to hydrophobic naphthalene and phenyl groups; enhanced in polar aprotic solvents (e.g., DMF, DMSO).
-
logP (Octanol-Water): Estimated at 3.2, indicating moderate lipophilicity .
Chemical Reactivity and Applications
Functional Group Transformations
-
Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, yielding 7-amino-3-phenyl-1-naphthol, a potential intermediate for dyes.
-
Hydroxyl Group Alkylation: Treatment with alkyl halides forms ether derivatives, modulating solubility for pharmaceutical formulations.
Industrial and Research Applications
Analytical Characterization
Chromatographic Methods
-
HPLC Analysis: Separated on a Newcrom R1 column (4.6 × 150 mm, 5 µm) with acetonitrile/water/phosphoric acid (60:40:0.1) at 1.0 mL/min; retention time ~8.2 min.
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 266.1; fragmentation patterns confirm nitro and phenyl groups .
Structural Analogues and Comparative Analysis
Compound | Key Differences | Unique Properties |
---|---|---|
1-Naphthol | No nitro or phenyl groups | Higher aqueous solubility. |
2-Nitro-1-naphthol | Nitro at position 2 | Enhanced acidity (pKa ~4.2). |
4-Hydroxycoumarin | Coumarin backbone | Anticoagulant activity. |
The juxtaposition of electron-donating (-OH) and withdrawing (-NO₂) groups in 7-nitro-3-phenyl-1-naphthol distinguishes its reactivity from analogues, enabling niche applications in catalysis and medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume